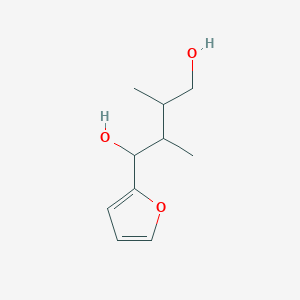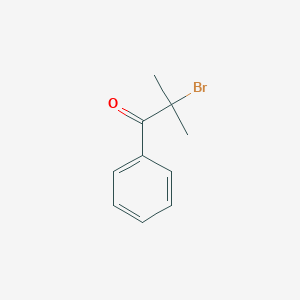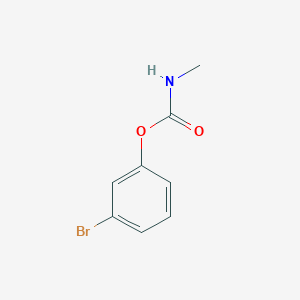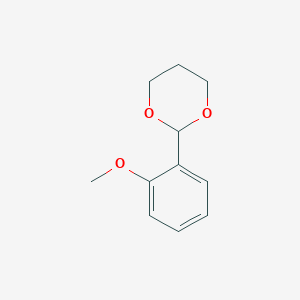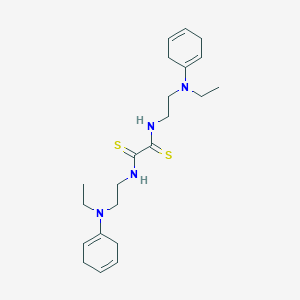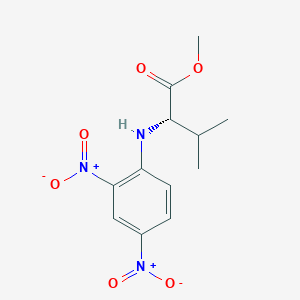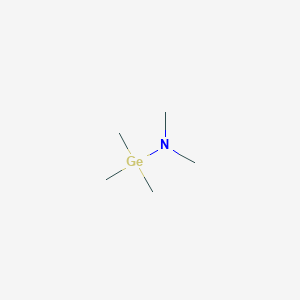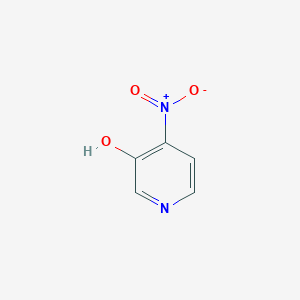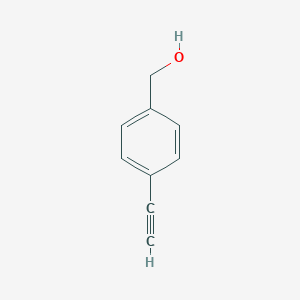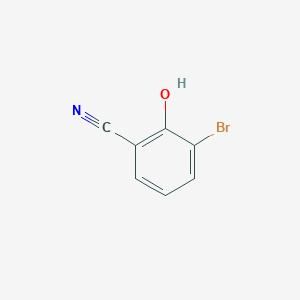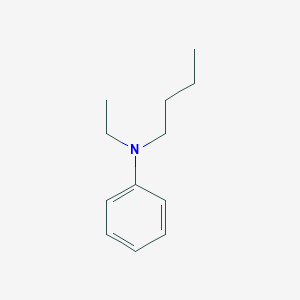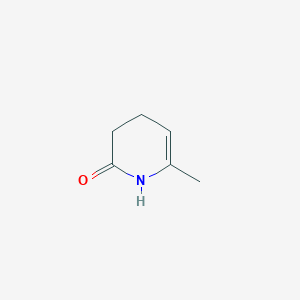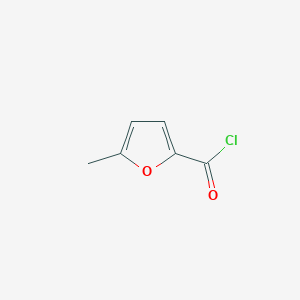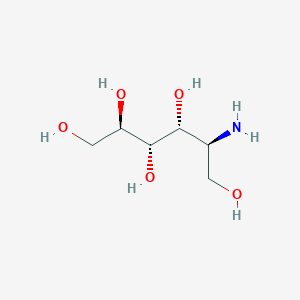
2-Amino-2-deoxy-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-deoxy-D-glucitol (ADG) is a sugar alcohol that has been widely studied for its potential therapeutic applications in diabetes and other metabolic disorders. ADG is a natural compound found in some foods such as mushrooms, but it can also be synthesized in the laboratory. In
Mecanismo De Acción
The mechanism of action of 2-Amino-2-deoxy-D-glucitol is not fully understood, but it is thought to involve several pathways. 2-Amino-2-deoxy-D-glucitol has been shown to activate the insulin signaling pathway, leading to increased glucose uptake and utilization in cells. It also inhibits the activity of the sodium-glucose cotransporter 1 (SGLT1) in the small intestine, reducing the absorption of dietary sugars. Additionally, 2-Amino-2-deoxy-D-glucitol has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism.
Efectos Bioquímicos Y Fisiológicos
2-Amino-2-deoxy-D-glucitol has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been reported to improve glucose uptake and utilization in cells, reduce postprandial hyperglycemia, and enhance insulin sensitivity. 2-Amino-2-deoxy-D-glucitol has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. Moreover, 2-Amino-2-deoxy-D-glucitol has been shown to improve lipid metabolism and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-2-deoxy-D-glucitol has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized in the laboratory and is readily available for research purposes. However, there are also limitations to using 2-Amino-2-deoxy-D-glucitol in lab experiments. For example, its mechanism of action is not fully understood, and its potential therapeutic effects have not been fully explored. Moreover, the optimal dosage and duration of 2-Amino-2-deoxy-D-glucitol treatment have not been established.
Direcciones Futuras
There are several future directions for research on 2-Amino-2-deoxy-D-glucitol. One area of interest is its potential therapeutic applications in diabetes and other metabolic disorders. Further studies are needed to explore the optimal dosage and duration of 2-Amino-2-deoxy-D-glucitol treatment, as well as its long-term safety and efficacy. Another area of interest is the mechanism of action of 2-Amino-2-deoxy-D-glucitol, which is still not fully understood. Additional studies are needed to elucidate the pathways involved in 2-Amino-2-deoxy-D-glucitol's insulin-like effects and its inhibition of SGLT1. Moreover, further research is needed to explore the potential anti-inflammatory and antioxidant properties of 2-Amino-2-deoxy-D-glucitol and their contribution to its therapeutic effects.
Métodos De Síntesis
2-Amino-2-deoxy-D-glucitol can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of glucose with ammonia and hydrogen gas under high pressure and temperature. Enzymatic synthesis involves the use of enzymes such as glucosamine synthase or N-acetylglucosamine-2-epimerase to convert glucose into 2-Amino-2-deoxy-D-glucitol. Both methods have been used to produce 2-Amino-2-deoxy-D-glucitol in large quantities for scientific research.
Aplicaciones Científicas De Investigación
2-Amino-2-deoxy-D-glucitol has been studied for its potential therapeutic applications in diabetes and other metabolic disorders. It has been shown to have insulin-like effects in vitro and in vivo, improving glucose uptake and utilization in cells. 2-Amino-2-deoxy-D-glucitol has also been found to inhibit the absorption of dietary sugars in the small intestine, reducing postprandial hyperglycemia. Moreover, 2-Amino-2-deoxy-D-glucitol has been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Propiedades
Número CAS |
14307-03-0 |
|---|---|
Nombre del producto |
2-Amino-2-deoxy-D-glucitol |
Fórmula molecular |
C6H15NO5 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-5-aminohexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C6H15NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6+/m0/s1 |
Clave InChI |
FQORWEQXRQVPBZ-SLPGGIOYSA-N |
SMILES isomérico |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)O |
SMILES |
C(C(C(C(C(CO)O)O)O)N)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)N)O |
Sinónimos |
2-amino-2-deoxy-D-glucitol 2-amino-2-deoxyglucitol glucosaminitol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



